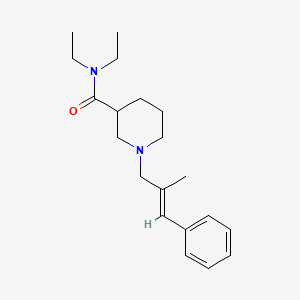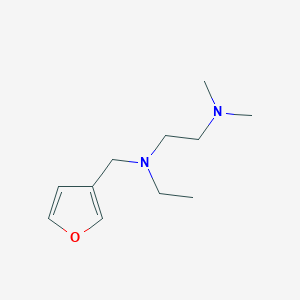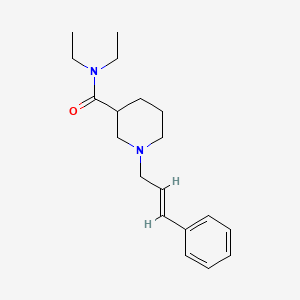
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide
説明
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of chemists at Upjohn Pharmaceuticals as a potential alternative to morphine. U-47700 acts on the mu-opioid receptor in the brain, producing pain relief and euphoria. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.
作用機序
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide acts on the mu-opioid receptor in the brain, producing pain relief and euphoria. It binds to the receptor and activates a signaling pathway that reduces the transmission of pain signals and increases the release of dopamine, a neurotransmitter associated with pleasure and reward.
Biochemical and Physiological Effects:
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and addiction. It can also cause nausea, vomiting, constipation, and itching.
実験室実験の利点と制限
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and toxicity limit its use in certain experiments and require strict safety protocols.
将来の方向性
Future research on N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide could focus on developing new opioid drugs with improved properties, such as reduced addiction potential and fewer side effects. It could also explore the role of the mu-opioid receptor in pain relief and addiction and develop new therapies for these conditions. Additionally, research could investigate the potential use of N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide in treating other conditions, such as depression and anxiety.
科学的研究の応用
N,N-diethyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been used in scientific research to study the mu-opioid receptor and its role in pain relief and addiction. It has also been used as a tool to study the structure-activity relationships of opioid compounds and to develop new opioid drugs with improved properties.
特性
IUPAC Name |
N,N-diethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-4-22(5-2)20(23)19-12-9-13-21(16-19)15-17(3)14-18-10-7-6-8-11-18/h6-8,10-11,14,19H,4-5,9,12-13,15-16H2,1-3H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLZWBUPBPQWIB-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC(=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1CCCN(C1)C/C(=C/C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B3851365.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline](/img/structure/B3851382.png)
![{1-[3-(methylthio)propyl]-3-piperidinyl}methanol](/img/structure/B3851389.png)
![ethyl 4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinecarboxylate](/img/structure/B3851397.png)


![1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B3851405.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
![2-[(3-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B3851424.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)
![1-(2-{[4'-(methylsulfonyl)biphenyl-2-yl]oxy}ethyl)-1H-imidazole](/img/structure/B3851442.png)
![6,8-dichloro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851450.png)